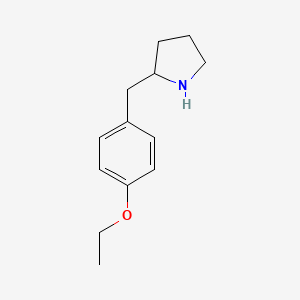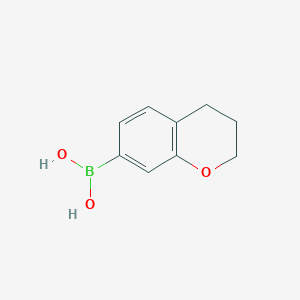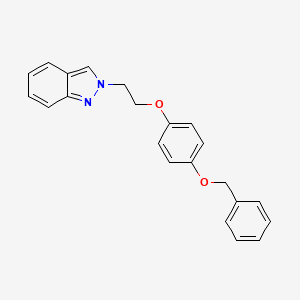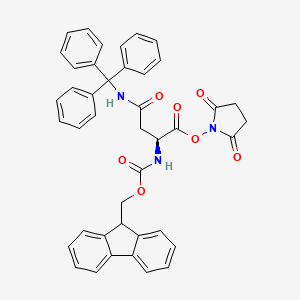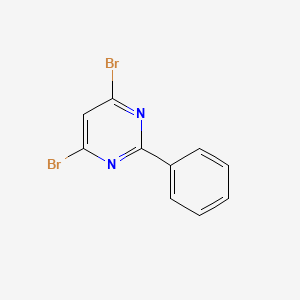
4,6-Dibromo-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 6, along with a phenyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Phenylboronic acid, palladium acetate, and triphenylphosphine in a basic medium like potassium carbonate.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed:
- Substituted pyrimidines with different functional groups replacing the bromine atoms.
- Complex heterocyclic compounds when reacted with other aromatic or heteroaromatic systems.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-phenylpyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting anticancer effects . The exact molecular targets and pathways can vary based on the specific derivative or application.
Comparación Con Compuestos Similares
4,6-Dichloro-2-phenylpyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4-Diamino-6-phenylpyrimidine: Contains amino groups instead of bromine, leading to different biological activities and uses.
Uniqueness: 4,6-Dibromo-2-phenylpyrimidine is unique due to the presence of bromine atoms, which can be selectively substituted to create a wide variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C10H6Br2N2 |
|---|---|
Peso molecular |
313.98 g/mol |
Nombre IUPAC |
4,6-dibromo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
SRTVVSLQGMWIAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
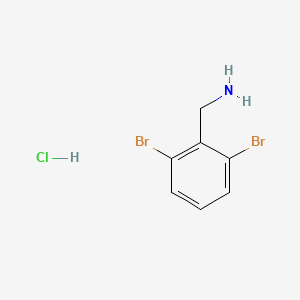

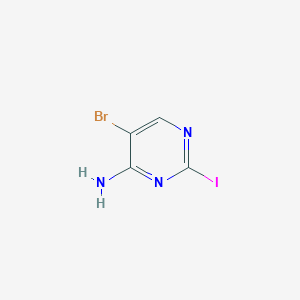
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
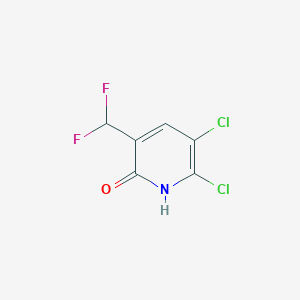

![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
